In-depth Technical Guide: The Discovery and Origin of the IR-58 Compound
In-depth Technical Guide: The Discovery and Origin of the IR-58 Compound
Notice: Information regarding a compound specifically designated as "IR-58" is not available in the public domain. Extensive searches for "IR-58 compound," "IR58," and related variations have not yielded any specific chemical entity. The prevalent search results refer to "Insulin Resistance" (IR) and "Infrared" (IR) spectroscopy, which are not relevant to a specific compound.
It is highly probable that "IR-58" is an internal research code, a misnomer, or a compound that has not yet been disclosed in scientific literature or public databases. Therefore, the following guide is presented as a template, illustrating the type of information that would be included in a technical whitepaper for a novel compound, should the data for "IR-58" become available. The content provided below is based on hypothetical scenarios and established formats for scientific documentation.
Executive Summary
This document provides a comprehensive technical overview of the discovery, origin, and preclinical characterization of the novel therapeutic compound IR-58. The information presented herein is intended for researchers, scientists, and drug development professionals. This guide details the compound's mechanism of action, key experimental protocols, and quantitative data from foundational studies.
Discovery and Origin
Hypothetical Scenario:
The discovery of IR-58 originated from a high-throughput screening campaign aimed at identifying novel inhibitors of the fictitious enzyme "Kinase-X," a key regulator in a hypothetical disease pathway. A library of over 500,000 small molecules was screened, leading to the identification of a lead scaffold. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of this scaffold, culminating in the synthesis of IR-58.
Logical Workflow of Discovery:
Caption: High-level workflow for the discovery of IR-58.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for IR-58.
Table 1: In Vitro Potency and Selectivity of IR-58
| Target | IC₅₀ (nM) | Assay Type |
| Kinase-X | 15.2 ± 2.1 | Biochemical |
| Kinase-Y | > 10,000 | Biochemical |
| Kinase-Z | 8,750 ± 450 | Biochemical |
| hERG | > 20,000 | Electrophysiology |
Table 2: In Vitro ADME Properties of IR-58
| Parameter | Value |
| Human Liver Microsomal Stability (t½, min) | 65 |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 18.5 |
| Plasma Protein Binding (%) | 98.2 |
Table 3: In Vivo Pharmacokinetic Parameters of IR-58 in Sprague-Dawley Rats (10 mg/kg, IV)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| AUC₀-inf (ng·h/mL) | 3450 |
| t½ (h) | 4.8 |
| Clearance (mL/min/kg) | 4.1 |
| Volume of Distribution (L/kg) | 1.9 |
Mechanism of Action and Signaling Pathway
IR-58 exerts its therapeutic effect through the competitive inhibition of ATP binding to the active site of Kinase-X. This inhibition prevents the phosphorylation of its downstream substrate, Substrate-A, thereby blocking the activation of the pro-inflammatory transcription factor, TF-1.
Signaling Pathway of IR-58 Action:
Caption: Proposed signaling pathway for IR-58's mechanism of action.
Experimental Protocols
Kinase-X Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of IR-58 against Kinase-X.
Materials:
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Recombinant human Kinase-X
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Biotinylated peptide substrate
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ATP
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IR-58 (serially diluted in DMSO)
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Assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
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HTRF detection reagents
Procedure:
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Add 2 µL of serially diluted IR-58 or DMSO (control) to a 384-well assay plate.
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Add 4 µL of Kinase-X enzyme solution (final concentration 1 nM) to each well.
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Incubate for 15 minutes at room temperature.
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Initiate the reaction by adding 4 µL of a mixture of ATP (final concentration 10 µM) and biotinylated peptide substrate (final concentration 200 nM).
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Incubate for 60 minutes at room temperature.
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Stop the reaction by adding 5 µL of HTRF detection reagents.
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Incubate for 60 minutes at room temperature, protected from light.
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Read the plate on an HTRF-compatible plate reader.
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Calculate IC₅₀ values using a four-parameter logistic fit.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of IR-58.
Materials:
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Caco-2 cells (passages 25-40)
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Transwell inserts (0.4 µm pore size)
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Transport buffer (HBSS with 10 mM HEPES, pH 7.4)
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IR-58 (10 µM in transport buffer)
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Lucifer yellow (as a marker of monolayer integrity)
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LC-MS/MS system
Procedure:
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Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
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Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (>200 Ω·cm²).
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Wash the monolayers with transport buffer.
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Add IR-58 solution to the apical (A) chamber and transport buffer to the basolateral (B) chamber for A-to-B permeability.
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Incubate at 37°C with 5% CO₂.
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Take samples from the receiver chamber at 30, 60, 90, and 120 minutes.
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At the end of the experiment, add lucifer yellow to the donor chamber and incubate for 1 hour to assess monolayer integrity post-experiment.
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Analyze the concentration of IR-58 in the samples by LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp).
Experimental Workflow for Caco-2 Assay:
Caption: Step-by-step workflow for the Caco-2 permeability assay.
Conclusion
The data presented in this hypothetical guide for IR-58 would demonstrate its potential as a novel therapeutic agent. Its high potency and selectivity for its target, favorable ADME properties, and clear mechanism of action would warrant further investigation in more advanced preclinical models.
Disclaimer: This document is a template and does not contain factual information about a compound named IR-58. The data, protocols, and pathways are illustrative examples.
